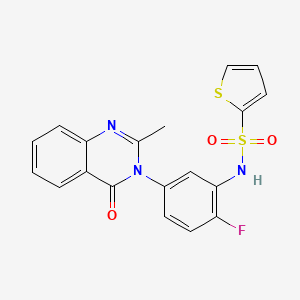

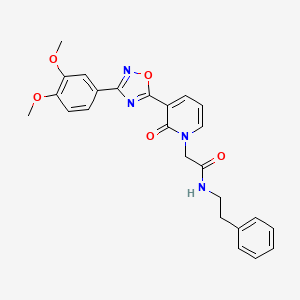

![molecular formula C23H19ClN4O2S2 B2497386 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole CAS No. 344269-52-9](/img/structure/B2497386.png)

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of azides with nitriles or the cyclization of thiosemicarbazides in the presence of suitable reagents. While the direct synthesis of the title compound isn't detailed in the provided references, similar compounds have been synthesized through methods such as the condensation of 4-nitrobenzohydrazide with chlorophenyl compounds, indicating a potential pathway for its synthesis (Hu, Song, Chen, & Ma, 2007).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds has been studied using techniques such as X-ray crystallography. These analyses reveal the orientations and dihedral angles between the triazole ring and the substituent phenyl rings, providing insight into the spatial arrangement and potential reactive sites of the molecule (Hu, Song, Chen, & Ma, 2007).

科学的研究の応用

Synthesis and Structural Characterization

- Molecular Rearrangements and Synthesis Applications : The compound's structural isomers exhibit rearrangements influenced by electronic properties of substituents. This characteristic has practical applications in the synthesis of various triazole derivatives (L'abbé et al., 1990).

- Catalyst- and Solvent-Free Synthesis : Innovative approaches have been developed for the regioselective synthesis of triazole derivatives, highlighting the compound's relevance in facilitating efficient and eco-friendly chemical reactions (Moreno-Fuquen et al., 2019).

Chemical Reactivity and Mechanisms

- Reactivity in Bromine → Lithium Exchange Reactions : The compound's derivatives display notable reactivity, particularly in bromine to lithium exchange reactions, which are crucial in various chemical syntheses (Iddon & Nicholas, 1996).

- Oxidation Processes : Research has shown that derivatives of this compound can undergo oxidation with high chemoselectivity, a property valuable in synthetic organic chemistry (Loginova et al., 2011).

Applications in Materials Science

- Hirshfeld Surface Analysis and DFT Calculations : Triazole derivatives show potential in materials science, particularly in understanding intermolecular interactions and electronic properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Antimicrobial Applications

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for further study in antimicrobial applications (Roy, Desai, & Desai, 2005).

- Synthesis of Potent Antimicrobial Agents : Research into the synthesis of triazole derivatives has led to compounds with marked inhibition of bacterial and fungal growth, underscoring their potential in developing new antimicrobial agents (Reddy et al., 2010).

特性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOIWZJPIVKGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)